

Unveiling the Spectroscopic Signature of 6-Aldehydoisoophiopogonone B: A Technical Guide

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Compound of Interest

Compound Name: 6-Aldehydoisoophiopogonone B

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Aldehydoisoophiopogonone B**, a homoisoflavonoid isolated from the tubers of *Ophiopogon japonicus*. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development by presenting detailed spectroscopic data, experimental protocols, and a workflow for structural elucidation.

Spectroscopic Data

The structural characterization of **6-Aldehydoisoophiopogonone B** relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The data presented herein is compiled from the seminal work on its isolation and structural elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule, which is fundamental for its identification.

Technique	Ionization Mode	Mass/Charge (m/z)	Molecular Formula
High-Resolution Electron Impact Mass Spectrometry (HREIMS)	EI+	[M] ⁺ 340.0947	C ₁₉ H ₁₆ O ₆

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in determining the carbon-hydrogen framework of **6-Aldehydoisophiopogonone B**. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
2	8.00	s	
5-OH	13.25	s	
7-OH	6.20	br s	
8	6.35	s	
6-CHO	10.35	s	
6-CH ₃	2.15	s	
9	4.60	s	
2'	7.25	d	8.5
3'	6.85	d	8.5
4'-OCH ₃	3.80	s	
5'	6.85	d	8.5
6'	7.25	d	8.5

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Position	δ (ppm)	Position	δ (ppm)
2	155.0	9	31.5
3	118.0	1'	130.0
4	182.0	2'	130.5
4a	105.0	3'	114.0
5	165.0	4'	158.5
6	108.0	5'	114.0
7	162.0	6'	130.5
8	95.0	6-CHO	192.0
8a	158.0	6-CH ₃	8.5
4'-OCH ₃	55.2		

Experimental Protocols

The isolation and characterization of **6-Aldehydoisoophiopogonone B** involve a series of chromatographic and spectroscopic techniques.

Isolation of 6-Aldehydoisoophiopogonone B

- **Extraction:** Dried and powdered tubers of *Ophiopogon japonicus* are extracted with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc) to separate compounds based on polarity.
- **Column Chromatography:** The CHCl₃-soluble fraction, which contains the target compound, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and acetone.

- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **6-Aldehydoisophiopogonone B** are further purified by preparative HPLC on a C18 column using a suitable solvent system (e.g., MeOH/H₂O gradient) to yield the pure compound.

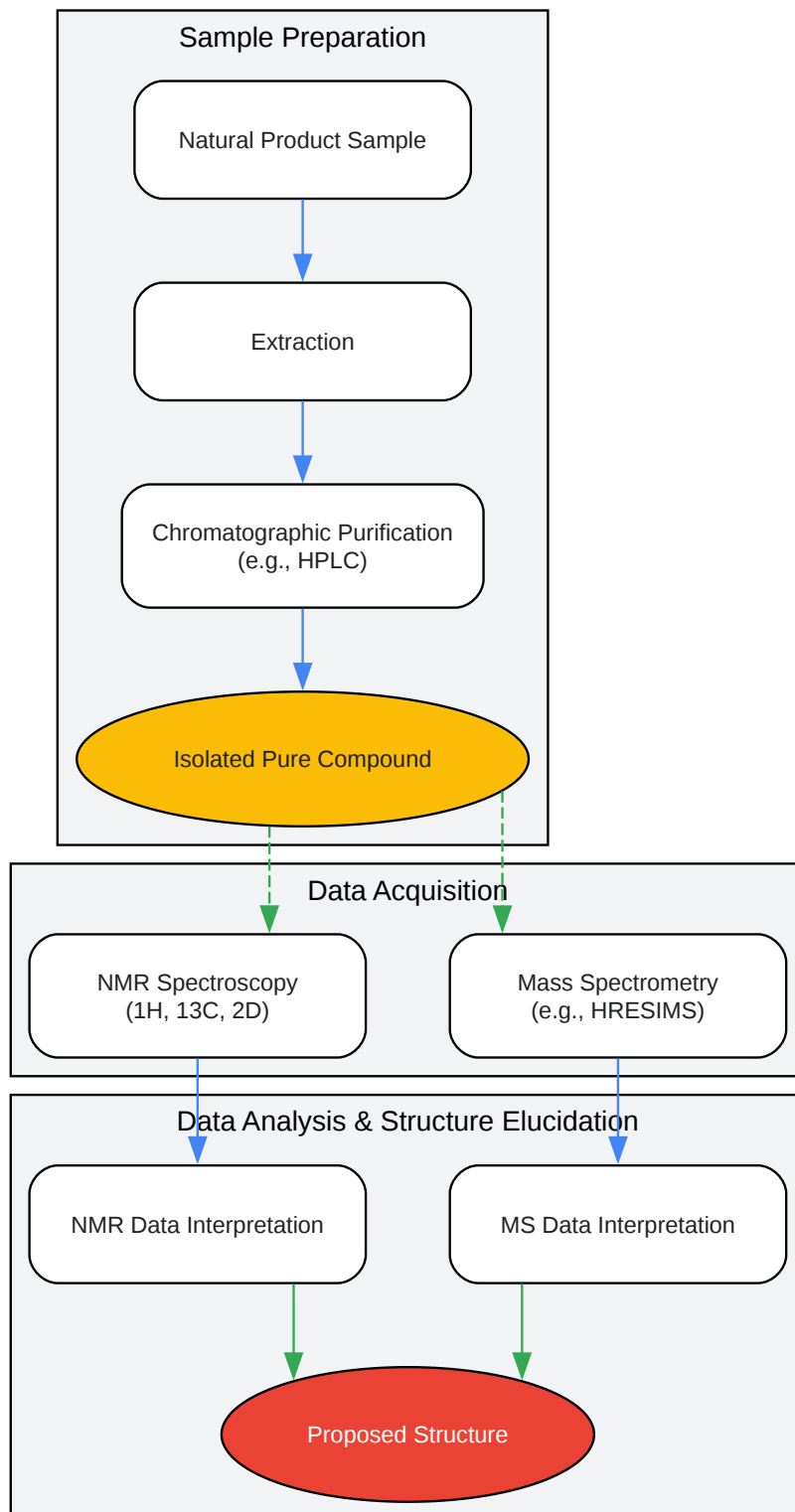
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in ppm relative to TMS.
- Mass Spectrometry: High-resolution mass spectra are obtained on a double-focusing mass spectrometer using electron impact ionization (EI) at 70 eV.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to data interpretation is crucial for accurate structure elucidation. The following diagram illustrates this general workflow.

General Workflow for Spectroscopic Analysis of Natural Products



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Caption: General workflow for the isolation and spectroscopic analysis of natural products.

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